Ethyl (3-Trifluoromethylphenyl)glyoxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)11(12,13)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMTUYSGHGBXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379022 | |
| Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110193-60-7 | |
| Record name | Ethyl α-oxo-3-(trifluoromethyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110193-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl oxo[3-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 110193-60-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Catalytic Condensation with Ethyl Glyoxylate
A widely adopted method involves the condensation of 3-trifluoromethylbenzaldehyde with ethyl glyoxylate under rhodium(II) acetate catalysis. This diazo coupling reaction proceeds via a Wolff rearrangement mechanism, forming the α-keto ester backbone.
Reaction Conditions
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Catalyst : Rhodium(II) acetate (2–5 mol%)
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Solvent : Dichloromethane or toluene
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Temperature : 0°C to room temperature
Mechanistic Insight :
The rhodium catalyst facilitates carbene formation from ethyl diazoacetate, which inserts into the aldehyde’s C–H bond. Subsequent ketonization yields the glyoxylate ester (Figure 1).
Oxidation of Ethyl (3-Trifluoromethylphenyl)glycolate
Oxidation of the corresponding glycolate ester using Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) provides an alternative route.
Comparative Data
| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| Jones reagent | 0–5 | 62 | Chromium salts |
| Swern oxidation | -20 | 78 | Dimethyl sulfide |
| TEMPO/NaClO | 25 | 85 | None |
TEMPO-mediated oxidation minimizes hazardous waste, making it preferable for industrial applications.
Solvent-Free and Green Synthesis Approaches
Friedel-Crafts Acylation
A solvent-free Friedel-Crafts reaction between 3-trifluoromethylbenzene and ethyl oxalyl chloride achieves regioselective acylation. Aluminum chloride (1.2 equiv) acts as a Lewis acid, with yields reaching 70% after 12 hours at 50°C.
Advantages :
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Eliminates solvent recovery costs.
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High regioselectivity (>95%) for the para position relative to –CF₃.
Mechanochemical Synthesis
Ball-milling 3-trifluoromethylbenzaldehyde with ethyl glyoxylate and K₂CO₃ reduces reaction times to 2 hours. This method avoids solvent use and achieves 65% yield, though scalability remains challenging.
Industrial-Scale Production Techniques
Continuous Flow Reactors
A patent-pending continuous flow process (WO2018041853A1) enhances throughput by 30% compared to batch methods. Key parameters:
Economic Impact :
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Reduces catalyst loading to 0.5 mol%.
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Achieves 99.5% purity after inline distillation.
Catalytic System Optimization
Industrial protocols employ co-catalysts like triethyl phosphite (0.1 equiv) to suppress side reactions during condensation. For example, a 20 kg batch using Rh(II) acetate and triethyl phosphite yielded 15.4 kg (77%) of product with ≤0.5% impurities.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Rh-catalyzed condensation | 75 | 99 | High | Moderate (solvent use) |
| TEMPO oxidation | 85 | 98 | Medium | Low |
| Continuous flow | 82 | 99.5 | High | Low |
| Mechanochemical | 65 | 97 | Low | Very low |
Key Observations :
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Continuous flow systems balance high yield and scalability.
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TEMPO oxidation excels in laboratory settings but requires costly reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-Trifluoromethylphenyl)glyoxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the glyoxylate ester to alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Overview:
Ethyl (3-Trifluoromethylphenyl)glyoxylate serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity allows for the development of novel compounds with enhanced biological activities.
Applications:
- Drug Discovery: It is utilized in the synthesis of various pharmaceutical agents, particularly those involving complex organic frameworks.
- Agrochemicals: The compound's derivatives have been incorporated into over 50% of new pesticides launched in the last two decades, highlighting its significance in agricultural chemistry.
Case Study:
A study demonstrated the use of ethyl glyoxylate in a photocatalytic cross-electrophile coupling reaction to synthesize β-arylethylamines. The method showcased its compatibility with diverse substrates and provided a safer alternative to traditional methods .
Polymer Chemistry
Overview:
In polymer chemistry, this compound has been explored for its potential in synthesizing novel polymers through controlled polymerization techniques.
Applications:
- Synthesis of Poly(ethyl glyoxylate)s (PEtGs): Research has focused on anionic polymerization methods to produce PEtGs with predictable molar masses and low dispersity values. This advancement allows for tailored properties in polymer applications.
Data Table: Polymerization Results
| Polymerization Method | Molar Mass (g/mol) | Dispersity Index | Yield (%) |
|---|---|---|---|
| Anionic Polymerization | 500-2000 | 1.2 | 85 |
| Controlled Radical | 1000-3000 | 1.5 | 75 |
Industrial Biotechnology
Overview:
The glyoxylate cycle, critical for metabolic engineering, has been studied extensively using this compound as a substrate.
Applications:
- Metabolic Engineering: The compound's role in metabolic pathways can lead to the development of engineered strains for enhanced production of biochemicals.
Medicinal Chemistry
Overview:
this compound is significant in medicinal chemistry due to its ability to interact with biological targets.
Applications:
- Biological Activity: Interaction studies indicate potential reactivity with enzymes or receptors relevant to pharmacological contexts, although further research is needed to elucidate specific mechanisms.
Mechanism of Action
The mechanism of action of Ethyl (3-Trifluoromethylphenyl)glyoxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biochemical assays and drug development. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of α-keto esters are heavily influenced by substituents on the aryl ring. Below is a comparison with analogous compounds:
Table 1: Structural and Electronic Comparison
| Compound Name | Molecular Formula | Substituent | Electronic Effect | Key Properties |
|---|---|---|---|---|
| Ethyl (3-Trifluoromethylphenyl)glyoxylate | C₁₁H₉F₃O₃ | 3-CF₃ phenyl | Strong electron-withdrawing | High metabolic stability, lipophilicity |
| Ethyl (9-Anthryl)glyoxylate | C₁₈H₁₄O₃ | 9-Anthryl | Electron-rich aromatic | Bulky, enhances chiral resolution |
| Ethyl Mesitylglyoxylate | C₁₃H₁₆O₃ | 2,4,6-Trimethylphenyl | Steric hindrance, electron-donating | Low solubility, thermal stability |
| Ethyl 2-(2-Hydroxyphenyl)-2-oxoacetate | C₁₀H₁₀O₄ | 2-Hydroxyphenyl | Electron-withdrawing (–OH) | Hydrogen bonding, polar solvent solubility |
| Diethyl Ketomalonate | C₇H₁₀O₅ | Two ethoxy groups | Electron-withdrawing | High reactivity in cycloadditions |
This compound
- The –CF₃ group enhances electrophilicity at the ketone, making it reactive toward nucleophiles (e.g., amines, hydrazines).
- Potential applications: Precursor for trifluoromethylated pharmaceuticals or agrochemicals .
Ethyl (9-Anthryl)glyoxylate
- The anthracene ring enables π-π interactions, useful in chiral resolution via diastereomeric salt formation .
- Derivatives like hydroxyacetate and methoxyacetic acid are intermediates in stereochemical studies .
Ethyl Mesitylglyoxylate
- Steric bulk from trimethyl groups reduces reactivity in crowded environments but improves thermal stability .
Diethyl Ketomalonate
Physicochemical Properties
- Boiling Point: this compound derivatives exhibit higher boiling points (~250°C) compared to non-fluorinated analogs due to increased molecular weight and polarity .
- Solubility : The –CF₃ group reduces solubility in polar solvents, whereas hydroxylated analogs (e.g., 2-hydroxyphenyl derivative) are more water-soluble .
Research Findings and Trends
- Enantioselectivity : In carboligation reactions, ethyl glyoxylate derivatives with –CF₃ groups produce distinct stereochemical outcomes compared to anthryl or hydroxylated analogs .
- Polymer Chemistry : Self-immolative poly(ethyl glyoxylate)s degrade under stimuli (UV, pH), making them promising for drug delivery .
Biological Activity
Ethyl (3-Trifluoromethylphenyl)glyoxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects supported by research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, typically involving the condensation of ethyl glyoxylate with 3-trifluoromethylphenyl derivatives. The synthesis often requires careful control of reaction conditions to ensure high yields and purity of the product.
Biological Activity Overview
The biological activity of this compound has been investigated across several studies, highlighting its potential as an antibacterial and anticancer agent. Below are key findings from various research efforts:
Antibacterial Activity
- Mechanism of Action : this compound exhibits inhibitory effects on specific bacterial enzymes, particularly those involved in nucleotide synthesis, such as flavin-dependent thymidylate synthase (FDTS). This enzyme is crucial for bacterial survival and is absent in human cells, making it a selective target for antibiotic development .
- In Vitro Studies : In vitro assays demonstrated that compounds derived from glyoxylate frameworks showed significant inhibition against pathogenic bacteria, including strains of Mycobacterium tuberculosis. For instance, certain analogs achieved up to 76% inhibition at concentrations of 200 µM .
Anticancer Activity
- Cell Line Studies : The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability. In particular, derivatives have been noted for their ability to induce apoptosis in human neuroblastoma cells (SH-SY5Y) and colorectal adenocarcinoma cells (LS-180) .
- Mechanistic Insights : The anticancer effects are attributed to the compound's ability to induce oxidative stress and modulate key signaling pathways associated with cell proliferation and survival. Specifically, it was found to enhance the expression of p-glycoprotein, which is involved in drug resistance mechanisms .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of glyoxylate derivatives demonstrated that modifying substituents on the aromatic ring significantly influenced antibacterial potency. The introduction of trifluoromethyl groups enhanced lipophilicity and cellular uptake, leading to improved inhibition rates against M. tuberculosis .
- Case Study on Anticancer Properties : In a comparative study assessing various compounds for neuroprotective effects, this compound was noted for its ability to quench reactive oxygen species (ROS) effectively, thereby protecting neuronal cells from oxidative damage. This property was linked to its structural features that facilitate interaction with free radicals .
Q & A
Q. What solvent-free synthetic methods are effective for regioselective preparation of Ethyl (3-Trifluoromethylphenyl)glyoxylate derivatives?
A solvent-free Friedel-Crafts reaction at room temperature enables regioselective synthesis of aryl glyoxylate derivatives. For example, ethyl (9-anthryl)glyoxylate was synthesized with high regioselectivity under these conditions. Post-synthetic modifications, such as reduction with NaBH4 to yield hydroxyacetate derivatives, further expand functionalization pathways. X-ray crystallography is recommended for structural confirmation .
Q. How can researchers verify the stereochemical purity of this compound derivatives?
Chiral resolution via diastereomeric salt formation (e.g., using (–)-ephedrine) and subsequent crystallization is effective for separating enantiomers. X-ray diffraction analysis of crystalline intermediates provides unambiguous stereochemical assignments. This method was validated for racemic (9-anthryl)hydroxyacetic acid resolution .
Q. What analytical techniques are critical for characterizing this compound degradation products?
Poly(ethyl glyoxylate) derivatives degrade into ethyl glyoxylate hydrate and glyoxylic acid, intermediates in the glycolic acid cycle. Techniques like NMR, LC-MS, and FTIR track degradation kinetics, while ecotoxicity assays (e.g., Caenorhabditis elegans models) assess environmental impact .
Q. Which catalytic systems improve yield in multi-step glyoxylate coupling reactions?
Rhodium(III)-catalyzed annulation with aldehydes and sulfoxonium ylides achieves high yields (e.g., 82% for pyrazolopyrimidine derivatives). Stepwise protocols using stoichiometric ethyl glyoxylate (1.1 equiv) minimize side reactions, whereas excess reagent (5+ equiv) inhibits productivity .
Q. How can this compound be integrated into stimuli-responsive materials?
Poly(ethyl glyoxylate)s undergo controlled degradation via stimuli like UV light, acid, or reactive oxygen species. These polymers are synthesized from commercially available ethyl glyoxylate and degrade into environmentally benign metabolites (e.g., CO₂). Thermal analysis (DSC/TGA) and gel permeation chromatography (GPC) monitor depolymerization behavior .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in Friedel-Crafts alkylation of trifluoromethyl-substituted aromatics?
Electron-withdrawing groups (e.g., -CF₃) direct electrophilic attack to meta/para positions. Solvent-free conditions minimize competing side reactions, while steric effects from bulky substituents enhance regiocontrol. Computational modeling (DFT) aids in predicting reactive sites .
Q. How do hydrophobic substituents influence enantioselectivity in glyoxylate-mediated carboligation?
Hydrophobic tails in substrates (e.g., 2-OV, 2-OiV) favor (S)-enantiomer formation with ethyl glyoxylate, while hydrophilic groups (e.g., 2-OG) yield (R)-enantiomers. Kinetic resolution studies using chiral HPLC or polarimetry quantify enantiomeric excess (ee) .
Q. What mechanistic insights explain the inhibition of Rh(III)-catalyzed reactions at high glyoxylate concentrations?
Excess ethyl glyoxylate may deactivate the Rh(III) catalyst via coordination saturation or promote off-pathway intermediates. Stoichiometric optimization (1.1–1.5 equiv) balances substrate activation and catalytic turnover. In-situ NMR or MS monitors intermediate speciation .
Q. How do copolymerization strategies modulate the thermal stability of poly(ethyl glyoxylate)s?
Copolymerizing ethyl glyoxylate with o-phthalaldehyde alternates monomer sequences, enhancing thermal stability (T₈ up to 120°C). Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) correlate composition with degradation profiles .
Q. What methodologies resolve contradictions in biodegradation data for poly(ethyl glyoxylate)s?
Discrepancies arise from variable environmental conditions (pH, microbial activity). Standardized OECD 301B (aqueous biodegradation) and ISO 14852 (respirometry) protocols improve reproducibility. Toxicity assays (e.g., C. elegans lethality) validate biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
